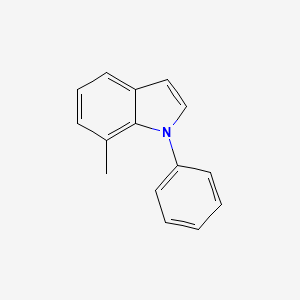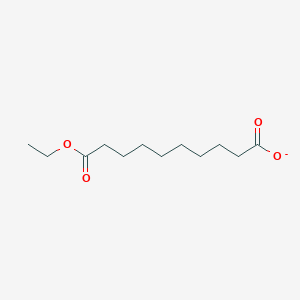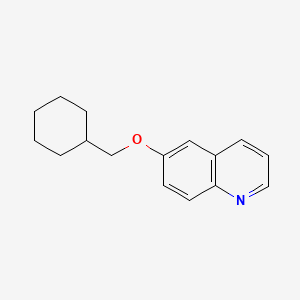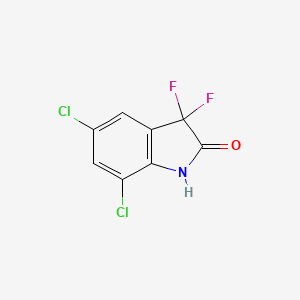
5,7-Dichloro-3,3-difluoro-1H-indole-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-3,3-difluoro-1H-indole-2(3H)-one is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-3,3-difluoro-1H-indole-2(3H)-one typically involves multi-step organic reactions. One possible route could be the halogenation of an indole precursor followed by fluorination. The reaction conditions might include the use of halogenating agents like chlorine gas or N-chlorosuccinimide and fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity. The process might include steps like purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-3,3-difluoro-1H-indole-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Nucleophilic substitution reactions might occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-3,3-difluoro-1H-indole-2(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound might exert its effects by inhibiting enzyme activity, binding to receptors, or intercalating into DNA, thereby disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloroindole-2(3H)-one
- 3,3-Difluoroindole-2(3H)-one
- 5,7-Difluoroindole-2(3H)-one
Uniqueness
5,7-Dichloro-3,3-difluoro-1H-indole-2(3H)-one is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens might enhance its stability and potency compared to similar compounds.
Properties
Molecular Formula |
C8H3Cl2F2NO |
|---|---|
Molecular Weight |
238.01 g/mol |
IUPAC Name |
5,7-dichloro-3,3-difluoro-1H-indol-2-one |
InChI |
InChI=1S/C8H3Cl2F2NO/c9-3-1-4-6(5(10)2-3)13-7(14)8(4,11)12/h1-2H,(H,13,14) |
InChI Key |
CAQMRLLSTLZQKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(C(=O)N2)(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



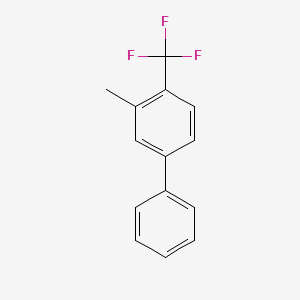
![2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14124523.png)
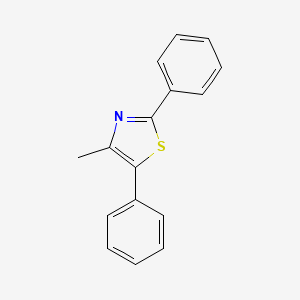
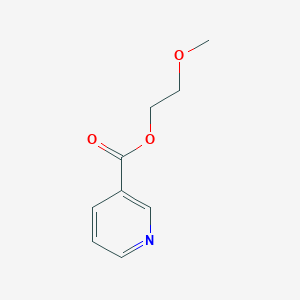
![8-[4-(4-methoxyphenyl)piperazin-1-yl]-7-[3-[8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,6-dioxopurin-7-yl]propyl]-3-methylpurine-2,6-dione](/img/structure/B14124537.png)
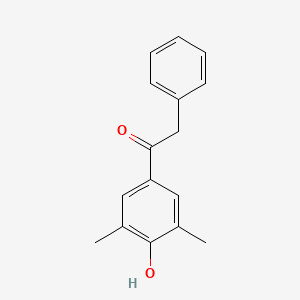
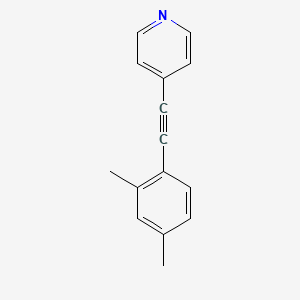
![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B14124554.png)
![(1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro[1]benzoselenopheno[2,3-c]quinolin-1(2H)-imine](/img/structure/B14124558.png)
